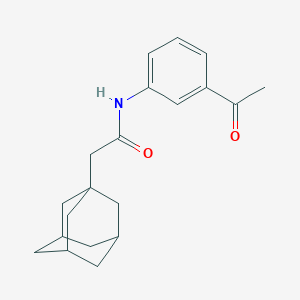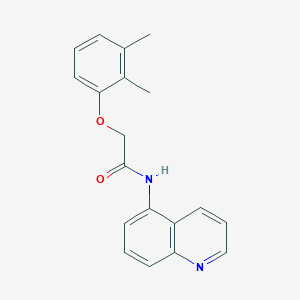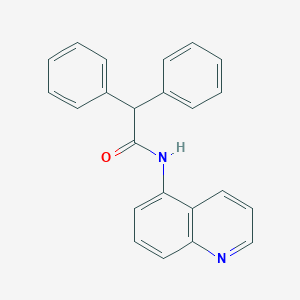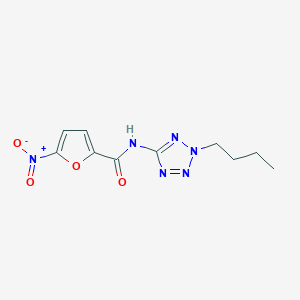
N-(3-acetylphenyl)-2-(1-adamantyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(1-adamantyl)acetamide, commonly known as Adrafinil, is a synthetic nootropic compound that was first developed in the late 1970s. It is a prodrug for Modafinil, which means that it is converted into Modafinil in the body. Adrafinil is known for its ability to enhance cognitive function, promote wakefulness, and improve mood.
Wirkmechanismus
Adrafinil works by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. It also stimulates the release of orexin, a neuropeptide that is involved in the regulation of wakefulness and arousal. Adrafinil has been shown to increase alertness and wakefulness, improve cognitive function, and enhance mood.
Biochemical and Physiological Effects:
Adrafinil has been shown to increase the levels of certain enzymes in the liver, such as cytochrome P450 and UDP-glucuronosyltransferase. It has also been shown to increase the levels of certain hormones, such as cortisol and growth hormone. Adrafinil has been shown to have no significant effects on blood pressure, heart rate, or body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
Adrafinil is a useful tool for researchers studying cognitive function and sleep disorders. It is relatively easy to synthesize and is readily available for research purposes. However, Adrafinil has a relatively short half-life and is converted into Modafinil in the body, which can make it difficult to study the specific effects of Adrafinil alone.
Zukünftige Richtungen
There are several future directions for research on Adrafinil. One area of interest is the potential therapeutic applications of Adrafinil in the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is the development of more potent and selective Adrafinil analogs that can target specific neurotransmitter systems in the brain. Additionally, more research is needed to fully understand the effects of Adrafinil on liver enzymes and hormone levels.
Synthesemethoden
The synthesis of Adrafinil involves the condensation of 2-(1-adamantyl)acetic acid with 3-acetylphenylhydrazine. The resulting product is then reduced with sodium borohydride to form Adrafinil. The synthesis method is relatively simple and straightforward, and Adrafinil is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Adrafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in both animal and human studies. Adrafinil has also been studied for its potential therapeutic applications in the treatment of sleep disorders, such as narcolepsy and sleep apnea. Additionally, Adrafinil has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
Molekularformel |
C20H25NO2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-2-(1-adamantyl)acetamide |
InChI |
InChI=1S/C20H25NO2/c1-13(22)17-3-2-4-18(8-17)21-19(23)12-20-9-14-5-15(10-20)7-16(6-14)11-20/h2-4,8,14-16H,5-7,9-12H2,1H3,(H,21,23) |
InChI-Schlüssel |
LNHGURJXTANKGE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-quinolinyl)acetamide](/img/structure/B251150.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)

![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251169.png)
